Sessilifoliamide C
Description
Contextual Background of Stemona Alkaloids
Stemona alkaloids represent a distinctive class of natural products found almost exclusively within the Stemonaceae family. semanticscholar.org Their complex structures and historical use in traditional medicine have made them a subject of significant phytochemical and synthetic interest. researchgate.netnih.gov
The Stemonaceae is a small family of monocotyledonous flowering plants in the order Pandanales, comprising four genera: Stemona, Croomia, Stichoneuron, and Pentastemona. researchgate.netwikipedia.org These plants are primarily distributed across Southeast Asia, China, Japan, and tropical Australia, with a single Croomia species native to the United States. researchgate.netd-nb.info The genus Stemona is the largest, with approximately 25 to 32 species. researchgate.net
The family's chemotaxonomic significance is defined by its unique production of Stemona alkaloids, which are not known to occur in any other plant family. semanticscholar.orgd-nb.info The structural diversity of these alkaloids often correlates with taxonomic groupings. For instance, the chemical profiles of alkaloids can help differentiate between species; studies have shown that the alkaloid composition of Stemona japonica is more closely related to that of Stemona sessilifolia than to Stemona tuberosa, a finding consistent with DNA phylogenetic data. researchgate.netnih.gov Key structural transformations, such as the conversion of protostemonine (B150507) into cage-like stemofolines or pyridoazepines, are also of chemotaxonomic importance within the genus. semanticscholar.orgresearchgate.net
This long history of medicinal and practical use spurred scientific inquiry into the plants' chemical constituents. d-nb.info Early research was challenging due to the structural complexity and instability of the alkaloids, with many initial structures being determined only through X-ray crystallography. d-nb.info The first members of this alkaloid family were described in Western scientific literature in the 1930s. nih.gov Since then, over 215 different Stemona alkaloids have been isolated and identified, driven by their intriguing chemical structures and potential pharmacological activities. semanticscholar.orgresearchgate.net
Stemona alkaloids are structurally characterized by a core skeleton, which is typically a pyrrolo[1,2-a]azepine or, less commonly, a pyrido[1,2-a]azepine. rsc.org Various classification systems have been proposed to organize the vast number of these compounds. One common system divides them into eight groups based on their structural features: stenine, stemoamide, tuberostemospironine, stemonamine, parvistemoline, stemofoline (B1231652), stemocurtisine, and a miscellaneous group for unique structures. rsc.orgnih.gov Another classification based on biosynthetic considerations groups them into three main skeletal types: croomine, stichoneurine, and protostemonine. semanticscholar.org
The sessilifoliamides belong to a group of alkaloids that possess the characteristic pyrrolo[1,2-a]azepine core. nih.govacs.org They are often considered within the broader context of the stemoamide group due to structural similarities. nih.govrsc.org Sessilifoliamides are polycyclic, lactam-containing alkaloids first isolated from Stemona sessilifolia. acs.org
The Unique Chemical Architecture of Sessilifoliamide C
This compound is distinguished by its specific arrangement of atoms and functional groups, which sets it apart while retaining the fundamental framework of its parent class.
The defining structural feature of this compound is the pyrrolo[1,2-a]azepine core. nih.govacs.org This bicyclic lactam core is a common motif among many Stemona alkaloids. acs.orgnih.gov In this compound, this core is further decorated with a butenolide substituent attached at the C-9 position. nih.gov The molecule possesses several contiguous stereocenters, contributing to its structural complexity and making it a challenging target for total synthesis. nih.govelsevierpure.com The first total synthesis of (-)-sessilifoliamide C was achieved via a convergent route that employed a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to establish key stereocenters. nih.govacs.org A subsequent synthesis was later reported, building the bicyclic lactam core from a simple pyrrole (B145914) substrate. acs.orgnih.govacs.org
This compound was first isolated in 2003 from the roots of Stemona sessilifolia, alongside Sessilifoliamides A, B, and D. nih.govacs.org These four compounds were the first of their type to be discovered. acs.org While they all share the common pyrrolo[1,2-a]azepine core, they differ in their side chains and stereochemistry. acs.org Sessilifoliamide A features a distinctive fused spirocyclic acetal, whereas Sessilifoliamides B, C, and D each possess unique side chains at the C-9 position. acs.org The relative configuration of this compound was confirmed through chemical degradation to a derivative that was also obtained from Sessilifoliamide A, whose structure was confirmed by X-ray analysis. nih.gov Later research led to the isolation of additional members of the series, including Sessilifoliamides K and L, which feature a different pyrido[1,2-a]azonine skeleton. researchgate.net A potential biosynthetic relationship has been proposed linking the sessilifoliamides to parvistemoline through oxidation and Michael addition. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(9R,9aS)-9-[(1S)-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propyl]-1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C17H25NO3/c1-3-12(15-10-11(2)17(20)21-15)13-6-4-5-9-18-14(13)7-8-16(18)19/h10,12-15H,3-9H2,1-2H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
UCPFAONBHXOZTR-XGUBFFRZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1CCCCN2[C@H]1CCC2=O)[C@@H]3C=C(C(=O)O3)C |
Canonical SMILES |
CCC(C1CCCCN2C1CCC2=O)C3C=C(C(=O)O3)C |
Synonyms |
sessilifoliamide C |
Origin of Product |
United States |
Isolation and Stereochemical Elucidation of Sessilifoliamide C
Advanced Spectroscopic and Spectrometric Characterization
Chemical Correlation and Degradation Studies in Stereochemical Assignment
A key strategy in the stereochemical elucidation of Sessilifoliamide C involved its chemical correlation with a structurally related alkaloid, Sessilifoliamide A. The absolute and relative stereochemistry of Sessilifoliamide A had been unequivocally determined through single-crystal X-ray analysis. By chemically transforming this compound into a derivative that was also prepared from Sessilifoliamide A, a direct stereochemical link between the two molecules was forged.
The successful chemical degradation of this compound to a common derivative provided irrefutable evidence for its relative stereochemistry. jst.go.jp This process confirmed that the chiral centers in the core ring system of this compound share the same relative configuration as those in Sessilifoliamide A.
While the specific experimental details of the degradation reaction are outlined in the primary literature, the general approach involved a series of chemical transformations designed to selectively modify the butenolide substituent of this compound without altering the stereocenters of the core structure. The resulting product was then meticulously compared with a sample prepared from Sessilifoliamide A. The identical spectroscopic data and chromatographic behavior of the two samples confirmed their identical structure, thereby establishing the relative stereochemistry of this compound.
The table below summarizes the key compounds involved in this chemical correlation.
| Compound Name | Role in Stereochemical Elucidation |
| Sessilifoliamide A | Stereochemical reference compound (structure determined by X-ray crystallography) |
| This compound | Target compound for stereochemical determination |
| Common Derivative | Product of chemical degradation of both Sessilifoliamide A and this compound, used for correlation |
Further confirmation of the stereochemistry of this compound has been provided by its total synthesis, which has been accomplished by multiple research groups. These synthetic routes, which built the molecule from precursors of known stereochemistry, ultimately yielded a final product with spectroscopic data identical to that of the natural isolate, thereby solidifying the initial stereochemical assignment. jst.go.jp
Biosynthetic Hypotheses and Pathways of Sessilifoliamide C
Proposed Biogenetic Origins and Precursor Incorporation
Stemona alkaloids are hypothesized to originate from precursors including amino acids and isoprenoid units. researchgate.net
Derivation from Amino Acids (e.g., L-Ornithine, Glutamic Acid)
L-Ornithine and glutamic acid are considered key amino acid precursors in the biosynthesis of Stemona alkaloids. researchgate.net L-Ornithine is a non-proteinogenic α-amino acid involved in the urea (B33335) cycle and serves as a precursor for various compounds, including polyamines, L-arginine, and L-proline. wikipedia.orgfishersci.campg.de Glutamic acid is an α-amino acid that plays a role as a fundamental metabolite and is a common excitatory neurotransmitter in the central nervous system. nih.govnih.gov The incorporation of these amino acids is thought to contribute to the nitrogen-containing core structures of Stemona alkaloids. researchgate.net
Involvement of Isoprenoid Units (e.g., Hemiterpenoids, Monoterpenoids)
Isoprenoid units, specifically hemiterpenoids and monoterpenoids, are also proposed to be involved in the biosynthesis of Stemona alkaloids. researchgate.net Isoprenoids are a large class of organic compounds biosynthesized from isoprenyl diphosphate (B83284) units, generated via the mevalonate (B85504) pathway or the methylerythritol 4-phosphate pathway. nih.gov The incorporation of these five-carbon (C5) or ten-carbon (C10) isoprenoid units is believed to contribute to the carbon skeletons observed in the diverse structures of Stemona alkaloids. researchgate.net
Postulated Enzymatic Transformations and Key Biotransformations
While specific enzymatic transformations leading directly to sessilifoliamide C are not fully elucidated, the biosynthesis of Stemona alkaloids in general involves a series of enzymatic steps. These transformations likely include cyclizations, rearrangements, and oxidation/reduction reactions to form the characteristic ring systems and functional groups. wikipedia.orgmpg.delipidmaps.org Research into the synthesis of this compound and related alkaloids has explored biomimetic strategies, hinting at possible enzymatic pathways in nature. nih.govfigshare.com For instance, proposed biogenetic relationships suggest transformations like oxidation and Michael addition reactions may play a role in the formation of the sessilifoliamide scaffold from potential precursors. nih.gov
Biogenetic Relationships to Other Stemona Alkaloids (e.g., Parvistemoline, Stemoamide)
This compound is considered to have a biogenetic relationship with other Stemona alkaloids, particularly those belonging to the parvistemoline and stemoamide types. researchgate.netwikipedia.orgmpg.delipidmaps.orguni.lu The sessilifoliamides, including this compound, share a common pyrrolo[1,2-a]azepine core with a butenolide substituent. nih.gov A possible biosynthetic link between sessilifoliamides and parvistemoline has been suggested, involving transformations such as C(16)-oxidation and Michael addition. nih.gov Furthermore, structural similarities and synthetic strategies have indicated potential biogenetic connections between sessilifoliamides and the stemoamide ring system. nih.govrsc.org This suggests that these different types of Stemona alkaloids may arise from common or closely related biosynthetic intermediates through divergent enzymatic pathways. researchgate.net
Chemical Synthesis of Sessilifoliamide C and Analogues
Total Synthesis Strategies and Methodologies
Total synthesis approaches to Sessilifoliamide C have explored different strategies to assemble the complex molecular architecture. The first total synthesis of (-)-Sessilifoliamide C was reported using a convergent route. nih.govacs.orgnih.govfigshare.com More recently, a unified total synthesis of (±)-Sessilifoliamides B, C, and D was achieved starting from a simple pyrrole (B145914) substrate. acs.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net
Convergent and Linear Synthetic Approaches
One successful strategy for the total synthesis of (-)-Sessilifoliamide C employed a convergent approach. acs.orgnih.govacs.orgresearchgate.netsemanticscholar.org This route featured the coupling of key fragments, with a acs.orgacs.org-sigmatropic rearrangement of a linchpin azepinopyrrolidine intermediate being crucial for installing two contiguous stereocenters. acs.orgnih.govacs.orgnih.govfigshare.comacs.orgpitt.eduacs.orgresearchgate.netmolaid.com
In contrast, a unified synthesis of the racemic sessilifoliamides, including this compound, utilized a strategy commencing from a simple pyrrole substrate. acs.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net This approach built the bicyclic lactam core through a sequence of steps from this readily available starting material. acs.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net While the specific details of a purely linear synthesis of this compound were not explicitly detailed in the search results, the pyrrole-based unified synthesis suggests a more linear progression in building the core structure compared to the convergent fragment coupling approach.
Key Bond-Forming Reactions and Stereocontrol Elements
The synthesis of this compound relies on a repertoire of key bond-forming reactions and precise stereocontrol strategies to establish the correct relative and, in some cases, absolute configurations of the multiple stereocenters. acs.orgnih.govsci-hub.sebioseek.eunih.govresearchgate.netsemanticscholar.orgacs.orgacs.orgresearchgate.netmolaid.comresearchgate.netnih.gov
researchgate.netresearchgate.net-Sigmatropic Rearrangements
While the outline specifically mentions " researchgate.netresearchgate.net-Sigmatropic Rearrangements," the search results primarily highlight the utility of acs.orgacs.org-sigmatropic rearrangements, specifically the Ireland-Claisen rearrangement, in the synthesis of this compound and related Stemona alkaloids. acs.orgnih.govacs.orgfigshare.compitt.eduacs.orgresearchgate.netmolaid.comacs.orgpitt.edu This type of rearrangement was effectively used to install contiguous stereocenters in a controlled manner. nih.govacs.orgfigshare.compitt.eduresearchgate.netmolaid.compitt.edu
Ring-Closing Metathesis (RCM) for Macrocycle Formation
Ring-closing metathesis (RCM) has been a valuable tool in the synthesis of the Stemona alkaloid core structures, including precursors to this compound. acs.orgnih.govacs.orgresearchgate.netresearchgate.netpitt.eduorgsyn.org RCM has been employed to construct the seven-membered azepane ring, a key feature of the pyrrolo[1,2-a]azepine core. nih.govresearchgate.netresearchgate.netpitt.edu Additionally, RCM has been utilized to assemble the butenolide ring in some synthetic routes. acs.orgnih.govacs.org
Brønsted Acid-Mediated Cyclizations
Brønsted acid-mediated cyclization reactions have been successfully applied in the synthesis of the bicyclic lactam core of sessilifoliamides, including this compound. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov This type of reaction facilitated the construction of the core structure from simpler precursors, often involving intramolecular conjugate additions. researchgate.netresearchgate.net
Pyrrole-Based Strategies for Core Construction
A significant strategy for the synthesis of γ-lactam-containing Stemona alkaloids, such as this compound, involves using a substituted pyrrole as a precursor for the γ-lactam ring. sci-hub.sebioseek.euresearchgate.netresearchgate.netresearchgate.netutas.edu.auacs.orgd-nb.info This approach leverages the nucleophilicity of the pyrrole ring for the rapid construction of key intermediates. utas.edu.auacs.org Sequential pyrrole oxidation and enamide reduction steps can then convert the pyrrole into the desired γ-lactam moiety found in these natural products. acs.org
Other Stereoselective Transformations (e.g., Wittig olefination, Fukuyama reduction)
Stereoselective transformations play a crucial role in constructing the complex architecture of this compound and its analogues. The Fukuyama reduction has been successfully employed in the total synthesis of (-)-sessilifoliamide C for the direct conversion of an intermediate to an aldehyde. This transformation was found to be successful when a pyrrolidinone protection was utilized, whereas without this protection, the desired reduction product was not obtained. nih.gov
Wittig olefination is another key stereoselective reaction applied in the synthesis of this compound. nih.govfigshare.com In one synthetic route, immediate exposure of an aldehyde intermediate to Wittig olefination delivered the desired alkene in high yield (96%). nih.gov However, this step was associated with partial racemization, resulting in the alkene being obtained with moderate enantiomeric excess (72% ee). nih.gov
Enantioselective and Diastereoselective Synthesis
Achieving precise control over stereochemistry is paramount in the synthesis of this compound due to its multiple stereocenters. Enantioselective and diastereoselective strategies have been developed to address this challenge.
One approach to install contiguous stereocenters in the tricyclic core of sessilifoliamide and stemoamide involves a convergent route featuring researchgate.netresearchgate.net-sigmatropic rearrangements of a linchpin azepinopyrrolidine. acs.orgnih.gov This strategy was utilized in the first enantioselective total synthesis of (-)-sessilifoliamide C and (-)-8-epi-stemoamide. pitt.edupitt.edu
Another synthetic endeavor towards sessilifoliamide J, a related alkaloid, employed a threo-selective vinylogous Mannich reaction and a Ley oxidation-SmI2-mediated coupling lactonization in a 10-step asymmetric synthesis. researchgate.net Samarium diiodide has been recognized as a useful reagent in asymmetric synthesis, capable of releasing blocking groups under mild conditions and generating samarium enolates for asymmetric protonation. researchgate.net
Diastereoselective reactions are also critical. For instance, a highly diastereoselective α-methylation reaction was featured in an efficient synthesis of (-)-sessilifoliamide J to construct the spiro-lactone moiety. researchgate.net The stereochemical course of SmI2-induced intermolecular reductive couplings of α-(alkoxycarbonyl)amino ketones with α,β-unsaturated esters can be completely stereocontrolled by chelation of the Sm(III) cations. researchgate.net
Data on stereoselectivity in key steps:
| Reaction Type | Substrate/Intermediate | Stereochemical Outcome | Yield | Reference |
| Wittig Olefination | Aldehyde intermediate | Alkene (72% ee) | 96% | nih.gov |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Linchpin intermediate | Installation of stereocenters | Not specified | acs.orgnih.gov |
| α-Methylation | Precursor to spiro-lactone | Highly diastereoselective | Not specified | researchgate.net |
| SmI2-mediated coupling | Ketones + Esters | Completely stereocontrolled | Not specified | researchgate.net |
Challenges in Constructing the Polycyclic Nitrogen-Containing Scaffolds
The construction of the polycyclic nitrogen-containing scaffolds characteristic of Stemona alkaloids, including the pyrrolo[1,2-a]azepine core of this compound, presents significant synthetic challenges. These challenges often stem from the need to precisely control the formation of multiple rings and stereocenters in a single molecule.
One of the core challenges lies in the efficient and stereocontrolled assembly of the bicyclic or polycyclic core structures. For example, the bicyclic lactam core in one synthesis of this compound was prepared via a Brønsted acid mediated cyclization and controlled oxidation. researchgate.netacs.org
Constructing the butenolide substituent and attaching it to the core structure with the correct stereochemistry also adds complexity to the synthesis of this compound.
Semi-Synthetic Routes and Derivatization Strategies
While the provided search results primarily focus on total synthesis, semi-synthetic routes and derivatization strategies can be valuable for accessing analogues or modifying existing Stemona alkaloids. Although the searches did not yield specific details on semi-synthetic routes or derivatization strategies applied directly to this compound, the general context of Stemona alkaloid synthesis suggests that such approaches could involve:
Modifying naturally isolated this compound through functional group transformations (e.g., oxidation, reduction, acylation, alkylation).
Synthesizing advanced intermediates that are structurally similar to fragments of this compound and then completing the synthesis from these intermediates.
Derivatizing simpler, more accessible Stemona alkaloids to create compounds with structural features resembling this compound.
The literature mentions the isolation of sessilifoliamides A-D from Stemona sessilifolia, suggesting that these natural products could potentially serve as starting materials for semi-synthetic modifications. nih.gov
Synthetic Efforts Towards Structurally Related Stemona Alkaloids
Synthetic efforts towards this compound are often related to broader research on the synthesis of structurally diverse Stemona alkaloids, which share common polycyclic frameworks and biological relevance. nih.govfigshare.comacs.orgnih.govpitt.edupitt.eduresearchgate.netCurrent time information in Bangalore, IN.x-mol.netdntb.gov.uaresearchgate.netacs.orgacs.orgnih.govresearchgate.net These efforts contribute to the development of new synthetic methodologies and strategies applicable to this compound and its analogues.
Many syntheses of Stemona alkaloids feature the construction of the characteristic pyrrolo[1,2-a]azepine core. nih.govacs.orgpitt.edu Different strategies have been explored, including convergent routes featuring sigmatropic rearrangements nih.govacs.orgnih.govpitt.edupitt.edu and ring-closing metathesis (RCM) reactions. researchgate.netresearchgate.net
The synthesis of other sessilifoliamide family members, such as sessilifoliamide B and D, has been achieved, sometimes through unified synthetic strategies that can also access this compound. researchgate.netacs.orgx-mol.netresearchgate.netnih.gov For instance, a unified total synthesis of (±)-sessilifoliamides B, C, and D was completed from a simple pyrrole substrate. researchgate.netacs.orgresearchgate.net
Syntheses of stemoamide, another prominent Stemona alkaloid with a related ring system, have also provided valuable insights and methodologies. nih.govresearchgate.netacs.orgnih.govresearchgate.netdntb.gov.uaacs.org Approaches to stemoamide synthesis have included conjugate addition, RCM, intramolecular propargylic Barbier reaction, and bioinspired cationic cyclization strategies. researchgate.netresearchgate.net
These diverse synthetic studies highlight the ongoing interest in Stemona alkaloids and the continuous development of sophisticated chemical transformations to construct their intricate molecular architectures.
Biological Activities and Mechanistic Investigations of Sessilifoliamide C
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Dysregulation of the inflammatory process can lead to various diseases. Natural products are a significant source of potential anti-inflammatory agents. Stemona alkaloids, including those of the sessilifoliamide type, have demonstrated anti-inflammatory properties in pre-clinical investigations nih.govcdutcm.edu.cnbioseek.eu.
In Vitro Studies in Macrophage Cell Lines (e.g., RAW 264.7)
In vitro studies utilizing macrophage cell lines, particularly RAW 264.7 cells, are commonly employed to evaluate the anti-inflammatory potential of compounds. These cells, when stimulated with lipopolysaccharide (LPS), mimic aspects of the inflammatory response by producing various inflammatory mediators. Several Stemona alkaloids, including those structurally related to sessilifoliamides (classified sometimes as stemoamide-type alkaloids or closely related), have been tested for their inhibitory effects on inflammation in LPS-induced RAW 264.7 cells pitt.educdutcm.edu.cnnih.govchem960.comnih.govcmu.ac.thnih.gov. These studies indicate that certain Stemona alkaloids can modulate the inflammatory response in this cellular model. For instance, a study evaluating 29 Stemona alkaloids isolated from Stemona tuberosa assessed their inhibitory effects on nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with some compounds exhibiting obvious or moderate inhibitory activity pitt.educdutcm.edu.cnchem960.com. While direct, detailed data specifically on Sessilifoliamide C's activity in RAW 264.7 cells were not prominently found in the search results, the reported anti-inflammatory activity of related stemoamide-type alkaloids in this model suggests potential for this compound as well, given its structural kinship.
Effects on Inflammatory Mediators and Signaling Pathways (e.g., Inhibition of Nitric Oxide Production, iNOS Expression)
A key mechanism by which compounds exert anti-inflammatory effects in cellular models like LPS-induced RAW 264.7 macrophages is by inhibiting the production of inflammatory mediators, such as nitric oxide (NO). NO is produced by inducible nitric oxide synthase (iNOS), and its overproduction contributes to inflammation researchgate.net. Research on Stemona alkaloids has shown that some derivatives can inhibit NO production and iNOS expression in stimulated macrophages cdutcm.edu.cnnih.govnih.govcmu.ac.thnih.gov. For example, studies on stemoamide-type alkaloids, a group that includes or is structurally related to sessilifoliamides, have indicated anti-inflammatory activity through the inhibition of iNOS expression in RAW 264.7 cells cdutcm.edu.cnnih.govnih.govcmu.ac.thnih.gov. This suggests that this compound may also exert its anti-inflammatory effects, if any, through similar mechanisms involving the modulation of NO production and iNOS expression.
Cytotoxic Activity in Cellular Models
Cytotoxic activity, the ability of a compound to be toxic to cells, is another important area of investigation for natural products, particularly in the context of potential anti-cancer properties. Stemona species and their isolated metabolites, including alkaloids, have been reported to possess cytotoxic activities nih.govcdutcm.edu.cnbioseek.eu. While the broad cytotoxic potential of Stemona alkaloids is recognized, specific data detailing the cytotoxic activity of this compound in various cellular models was not extensively available in the provided search results. Some studies evaluating the anti-inflammatory activity of Stemona alkaloids in RAW 264.7 cells also noted the absence of cytotoxicity for the potent anti-inflammatory compounds at the tested concentrations nih.govcmu.ac.th. Research on cytotoxic natural products against cancer cell models exists, but a direct link to this compound was not established in the search results jkchemical.com. Further specific studies are needed to fully characterize the cytotoxic profile of this compound across different cellular models.
Other Pharmacological Effects of the Sessilifoliamide Family and Related Stemona Alkaloids (Pre-clinical focus)
The Stemona genus is a rich source of alkaloids with a wide array of biological activities beyond anti-inflammatory and cytotoxic effects. The sessilifoliamide family and other related Stemona alkaloids have demonstrated various pharmacological properties in pre-clinical investigations core.ac.uknih.govcdutcm.edu.cnbioseek.eucmu.ac.thnih.govresearchgate.netmetabolomicsworkbench.orguni.lunih.govnih.govnih.govnih.govresearchgate.netresearchgate.netgrafiati.comgrafiati.com.
Insecticidal and Antifeedant Properties
Stemona alkaloids are well-known for their insecticidal and antifeedant activities, which contribute to the traditional use of Stemona plants as natural insecticides core.ac.uknih.govcdutcm.edu.cnbioseek.eucmu.ac.thresearchgate.netuni.lunih.govnih.govnih.govresearchgate.netnih.gov. Studies have shown that extracts and isolated alkaloids from Stemona species exhibit toxicity and deter feeding in various insects. For example, stemofoline (B1231652) and didehydrostemofoline have demonstrated high insect toxicity against larvae like Spodoptera littoralis core.ac.uknih.govnih.gov. Tuberostemonine has shown remarkable repellency nih.govnih.gov. Notably, sessilifoliamides E, F, G, and H, members of the sessilifoliamide family isolated from Stemona sessilifolia, have been traditionally used as insecticides cmu.ac.thnih.gov. This highlights the relevance of the sessilifoliamide structure within the context of the insecticidal properties of Stemona alkaloids.
Antitussive Activity
Another prominent traditional use of Stemona plants is for the treatment of cough, and this is supported by the significant antitussive activity observed for various Stemona alkaloids in pre-clinical models nih.govcdutcm.edu.cnbioseek.eucmu.ac.thnih.govjkchemical.commetabolomicsworkbench.orgnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netgrafiati.comgrafiati.comnih.gov. Studies using cough models in guinea pigs, such as those induced by citric acid aerosol, have shown that certain Stemona alkaloids can effectively suppress coughing nih.govmetabolomicsworkbench.orgnih.govnih.gov. Specific alkaloids like protostemonine (B150507), stemospironine, and maistemonine (B1234808) have demonstrated significant antitussive effects metabolomicsworkbench.org. Neotuberostemonine has also shown significant antitussive activity nih.govnih.govnih.gov. The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus has been identified as a key structural feature for the antitussive activity of some stenine-type Stemona alkaloids nih.govresearchgate.net. Similar to the insecticidal properties, sessilifoliamides E, F, G, and H have been mentioned in the context of cough remedies, further linking the sessilifoliamide family to this important pharmacological activity cmu.ac.thnih.gov. The mechanism underlying the antitussive activity of Stemona alkaloids may involve novel pathways grafiati.comgrafiati.com.
Antimicrobial Activity
Extracts derived from Stemona species have demonstrated antimicrobial properties. jkchemical.comthegoodscentscompany.com These activities include effects against bacteria and fungi. jkchemical.com However, pharmacological reports often attribute these activities to various extracts rather than isolating the effects of specific individual compounds like this compound. jkchemical.comthegoodscentscompany.com While some studies on other plant extracts, such as Inga marginata, have mentioned compounds identified as "sessilifoliamide A" with antimicrobial activity, the primary association of sessilifoliamides is with Stemona species, and direct, specific data on the antimicrobial activity of this compound itself is limited in the reviewed literature. plantaedb.comnih.govbioseek.eu
Antiviral Activity
Acetylcholinesterase Inhibition (for related compounds)
While direct evidence for this compound's activity as an acetylcholinesterase (AChE) inhibitor is not explicitly detailed in the provided search results, studies on related Stemona alkaloids have shown significant inhibitory effects on acetylcholinesterase. For instance, stenine, another Stemona alkaloid, has demonstrated significant inhibitory activity against electric eel acetylcholinesterase. jkchemical.comnih.gov Sessilifoliamide J, which possesses a unique indolizidine core, has also been noted for its significant inhibitory activities against human AChE. nih.gov Furthermore, sessilifoliamide A, a closely related compound to this compound, has been investigated for its potential as a selective and reversible inhibitor of butyrylcholinesterase (BChE), suggesting a role for sessilifoliamide-type structures in modulating cholinesterase activity. researchgate.net
Data on the acetylcholinesterase inhibitory activity of some related Stemona alkaloids:
| Compound | Source Organism | Target Enzyme | IC50 (µM) | Citation |
| Stenine | Stemona species | Electric eel AChE | 5.90 ± 0.084 | nih.gov |
| Sessilifoliamide J | Stemona sessilifolia | Human AChE | 3.74 ± 0.09 | nih.gov |
| Sessilifoliamide A | Stemona sessilifolia | BChE (potential inhibitor) | Not specified | researchgate.net |
| Stemoninine | Stichoneuron halabalensis | Human AChE | 5.52 ± 0.13 | nih.gov |
| Stichoneurine E | Stichoneuron halabalensis | Electric eel AChE | 5.90 ± 0.084 | nih.gov |
Note: IC50 values indicate the half-maximal inhibitory concentration, with lower values indicating greater potency.
Elucidation of Molecular Targets and Pathways
The elucidation of specific molecular targets and pathways for this compound is an ongoing area of research. As a Stemona alkaloid, its biological activities are likely mediated through interactions with various biological molecules and pathways. The structural features of this compound, including its pyrrolo[1,2-a]azepine core and attached butenolide substituent, are key determinants of its potential interactions. nih.gov
Studies on the biosynthesis of sessilifoliamides suggest a possible relationship with other Stemona alkaloids like parvistemoline, which could provide insights into the metabolic pathways involved in their formation and potential downstream effects. nih.gov For related compounds exhibiting acetylcholinesterase inhibition, the molecular target is the acetylcholinesterase enzyme itself. Inhibition typically involves binding to the active site of the enzyme, interfering with the hydrolysis of acetylcholine. While the precise binding mode and specific molecular interactions of this compound with potential targets require further investigation, its structural similarity to other bioactive Stemona alkaloids provides a basis for exploring its mechanisms of action. Research into the synthesis of this compound and its analogues also contributes to understanding the structural requirements for biological activity within this compound class. jkchemical.comnih.govnih.gov
Analytical Methodologies for Sessilifoliamide C Research
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental for separating Sessilifoliamide C from complex mixtures, assessing its purity, and quantifying its presence in research samples. Column chromatography, particularly flash chromatography using silica (B1680970) gel, is commonly employed for the purification of synthetic intermediates and the final product uab.catacs.orgpurdue.edu. This technique allows for the separation of compounds based on their differing polarities, enabling the isolation of this compound from other reaction byproducts or co-isolated natural products uab.catacs.org. Preparative thin-layer chromatography (prep-TLC) is also utilized for purifying smaller quantities of material acs.orgresearchgate.net.
Analytical thin-layer chromatography (TLC) on silica gel plates is routinely used for monitoring reaction progress and quickly assessing the purity of fractions obtained from column chromatography acs.org. Visualization is typically accomplished with UV light acs.org.
While the provided search results mention the use of chromatography for purification and separation of intermediates in the synthesis of sessilifoliamides, specific details regarding the chromatographic conditions (e.g., stationary phase type for analytical HPLC, specific mobile phases, detection methods for quantification) specifically for the purity assessment and quantification of this compound as a final product in research samples are not extensively detailed. However, the general application of column chromatography and TLC for purification and monitoring in sessilifoliamide synthesis is well-documented nih.govuab.catacs.orgpurdue.eduresearchgate.net.
Advanced Spectroscopic Methods for Structural Confirmation during Synthetic Development
Spectroscopic techniques are indispensable for confirming the structure of this compound and its synthetic precursors. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HMQC, HMBC, and NOESY/ROESY), is a primary tool for determining the connectivity of atoms and the relative stereochemistry of the molecule core.ac.ukresearchgate.netresearchgate.net. Analysis of chemical shifts, coupling constants, and NOE correlations provides detailed information about the molecular framework and spatial arrangement of substituents core.ac.ukresearchgate.netresearchgate.net. For example, ROESY experiments have been used to assign stereoconfigurations in related Stemona alkaloids core.ac.ukresearchgate.net.
High-resolution Mass Spectrometry (HRMS), particularly High-resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), is crucial for determining the exact molecular weight and elemental composition of this compound, confirming its molecular formula core.ac.ukresearchgate.netresearchgate.net.
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as carbonyl stretching frequencies from the lactam and butenolide moieties researchgate.net.
X-ray diffraction analysis is a powerful method for unambiguously establishing the solid-state structure and relative and absolute configurations of crystalline samples of this compound or its derivatives core.ac.ukresearchgate.netresearchgate.net. This technique provides definitive structural confirmation that complements spectroscopic data core.ac.ukresearchgate.netresearchgate.net.
During synthetic development, these spectroscopic methods are used iteratively to confirm the structure of intermediates and verify that the desired transformations have occurred with the correct connectivity and stereochemistry nih.govuab.catresearchgate.net. Comparison of spectroscopic data of synthetic this compound with that of the natural product is essential for confirming a successful synthesis nih.gov.
Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)
Determining the enantiomeric purity of this compound is critical, especially in synthetic approaches aiming for a specific stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating enantiomers and assessing enantiomeric excess (ee) nih.govzendy.ionih.govdigitellinc.com. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and detection zendy.ionih.govdigitellinc.com.
One study on the total synthesis of (-)-Sessilifoliamide C mentions the use of chiral HPLC analysis on a Chiralcel OD-H column to determine the enantiomeric excess of an intermediate nih.gov. While this specific example refers to an intermediate, the principle applies directly to the analysis of the final this compound product if synthesized enantioselectively.
The determination of enantiomeric purity is vital because different enantiomers of a compound can exhibit different biological activities or properties. Chiral HPLC allows for the quantitative analysis of each enantiomer in a sample, providing a measure of the enantiomeric purity zendy.ionih.govdigitellinc.com. The method often involves injecting the sample onto the chiral column and detecting the separated enantiomers, typically using a UV/Vis detector nih.gov. The ratio of the peak areas for each enantiomer is used to calculate the enantiomeric excess digitellinc.com.
In some cases, derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers may be employed to improve separation on a standard achiral stationary phase followed by RP-HPLC nih.gov. However, direct separation on a chiral stationary phase is often preferred.
The provided search results indicate that achieving high enantiomeric purity is a consideration in the synthesis of sessilifoliamides and related Stemona alkaloids, highlighting the importance of analytical methods like chiral HPLC in this context nih.govresearchgate.net.
Future Perspectives in Sessilifoliamide C Research
Advancements in Asymmetric and Unified Synthetic Methodologies
Future research in the synthesis of Sessilifoliamide C is expected to focus on developing more efficient, asymmetric, and unified synthetic methodologies. While total syntheses of sessilifoliamides, including this compound, have been reported, further advancements are needed to improve yield, reduce the number of steps, and achieve greater stereocontrol. researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govpitt.eduacs.org
Previous syntheses have explored different strategies, including those starting from simple pyrrole (B145914) substrates and utilizing key reactions such as Brønsted acid mediated cyclization, Dess-Martin periodinane oxidation, and researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.netresearchgate.netresearchgate.netnih.govnih.govacs.org Asymmetric synthesis, specifically, presents a significant challenge, particularly in constructing the α-tertiary amine moiety often found in these alkaloids. researchgate.net Temporary chirality induction strategies have been explored to address this. researchgate.net Future work will likely involve the application of novel catalytic methods, such as metal-catalyzed cyclization, photocatalyzed radical cyclization, and asymmetric organocatalysis, to achieve enantioselective routes. researchgate.net Unified approaches that allow for the synthesis of multiple sessilifoliamides or related Stemona alkaloids from common intermediates are also a key area for future development, potentially streamlining access to these complex structures for biological evaluation. researchgate.netnih.govresearchgate.net
Comprehensive Elucidation of Biosynthetic Pathways through Omics Technologies
Understanding the biosynthetic pathways of this compound and other Stemona alkaloids is crucial for potential biotechnological production and the discovery of new related compounds. Future research will likely employ advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to comprehensively elucidate these pathways. researchgate.net
While a possible biosynthetic relationship between sessilifoliamides and other Stemona alkaloids like parvistemoline has been proposed based on structural similarities, the detailed enzymatic steps and genetic regulation remain largely unknown. nih.gov Omics technologies can help identify the genes encoding the enzymes involved in the biosynthesis, the regulatory networks controlling their expression, and the intermediate metabolites produced. This information can pave the way for engineered biosynthesis in suitable host organisms, offering a sustainable alternative to extraction from slow-growing plants.
Deeper Mechanistic Understanding of Biological Activities at the Molecular Level
Although Stemona alkaloids are known for various biological activities, including antitussive and insecticidal properties, a deeper mechanistic understanding of how this compound exerts its effects at the molecular level is needed. researchgate.netthieme-connect.comnih.govbioseek.eu Future research will focus on identifying specific protein targets, elucidating binding interactions, and mapping downstream signaling pathways.
Studies have indicated that different epimers of Stemona alkaloids can exhibit significantly different biological activities, highlighting the importance of stereochemistry in their interactions with biological systems. nih.govacs.org Future work will involve a combination of biochemical assays, cell-based studies, and potentially structural biology techniques like X-ray crystallography or cryo-electron microscopy to gain detailed insights into the molecular mechanisms. This knowledge is essential for rational drug design and the development of this compound or its derivatives as therapeutic agents or biological probes.
Design and Synthesis of Novel Analogues with Optimized Pharmacological Profiles
The structural complexity of this compound provides a rich scaffold for the design and synthesis of novel analogues with potentially optimized pharmacological profiles. Future research will involve systematic structural modifications to explore the relationship between chemical structure and biological activity (SAR studies).
By synthesizing analogues with variations in the core structure, side chains, and functional groups, researchers can investigate how these changes impact potency, selectivity, metabolic stability, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is crucial for identifying compounds with improved efficacy and reduced potential for off-target effects. The insights gained from mechanistic studies (Section 8.3) will guide the rational design of these analogues.
Exploration of this compound and Derivatives as Chemical Probes for Biological Systems
Beyond potential therapeutic applications, this compound and its derivatives can serve as valuable chemical probes to investigate biological processes. Future research will explore their utility in perturbing specific biological pathways and understanding their roles in cellular function and disease.
By using this compound or its modified versions as tools, researchers can selectively interfere with the activity of their molecular targets, helping to dissect complex biological networks. This could involve using labeled analogues for imaging studies or attaching affinity tags for target identification. The development of such chemical probes will contribute significantly to basic biological research and may uncover new therapeutic opportunities.
Q & A
Basic: What are the key synthetic strategies for constructing the pyrroloazepine core of Sessilifoliamide C?
Methodological Answer:
The pyrroloazepine core is synthesized via stereocontrolled Ireland-Claisen rearrangement and ring-closing metathesis (RCM). Starting from (S)-pyroglutamic acid, a Fukuyama reduction generates an aldehyde intermediate, which undergoes Wittig olefination to install the alkene moiety. Subsequent RCM with Grubbs catalyst forms the macrocyclic lactam. Critical steps include optimizing silicon-based protecting groups (e.g., TIPS) to influence transition-state geometry during Claisen rearrangement, improving enantioselectivity (C(10) ratio 6:1) .
Basic: How is the non-planar amide bond in this compound characterized experimentally?
Methodological Answer:
Distorted amide bonds are confirmed using:
- X-ray crystallography : Measures torsional angles (τ = 43.9°–49.6°) and bond lengths (N–C(O) = 1.390–1.402 Å).
- IR spectroscopy : Detects red-shifted νC=O stretches (1656–1682 cm⁻¹) due to reduced resonance.
- 13C NMR : C=O signals at 182.4–184.7 ppm, higher than planar amides (~168–172 ppm) .
Advanced: How can low enantioselectivity in Ireland-Claisen rearrangements be addressed during synthesis?
Methodological Answer:
Enantioselectivity is enhanced by steric modulation of silicon protecting groups. Larger trialkylsilyl groups (e.g., TIPS) destabilize unfavorable chair-like transition states (e.g., 30‡ ), favoring boat-like conformations (29‡ ) that reduce steric clash with the 5,7-ring system. This increased the C(10) enantiomer ratio from 2.2:1 to 6:1, with yields improving from 21% to 51% .
Advanced: How should researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To validate protocols:
- Replicate procedures using identical reagents (e.g., degassed xylenes for Claisen rearrangement).
- Compare intermediates via HPLC or chiral GC to confirm stereochemical fidelity.
- Cross-reference spectral data (e.g., NOESY for stereochemistry) with published values .
Advanced: What role does ring-closing metathesis (RCM) play in macrocycle formation?
Methodological Answer:
RCM with Grubbs catalyst (e.g., 17 → 19 ) closes the 12-membered lactam ring. Key parameters:
- Substrate flexibility : Allyl ethers (e.g., 32a/b ) enable conformational pre-organization.
- Catalyst loading : 5–10 mol% ensures turnover without side reactions.
- Workup : MPLC separates diastereomers (6:1 ratio), yielding 84% of the desired macrocycle .
Advanced: How can transition-state analysis improve stereochemical outcomes in Sessilifoliamide synthesis?
Methodological Answer:
Computational modeling (e.g., DFT) identifies competing transition states (29‡ vs. 30‡ ). Introducing bulky silyl groups selectively destabilizes 30‡ , favoring 29‡ and enhancing C(11) methyl stereocontrol. Experimental validation via kinetic studies (e.g., Arrhenius plots) confirms energy barriers .
Basic: What experimental safeguards ensure reproducibility in total synthesis?
Methodological Answer:
- Detailed SI : Provide full chromatographic data (Rf, solvent systems) and spectroscopic traces.
- Strict anhydrous conditions : Use flame-dried glassware for moisture-sensitive steps (e.g., Grignard additions).
- Catalyst batch consistency : Note supplier and lot numbers for metathesis catalysts .
Basic: Why does the amide bond in this compound resist nucleophilic attack despite its carbonyl group?
Methodological Answer:
The distorted geometry reduces electrophilicity by disrupting resonance stabilization. Conformational flexibility at C(11) further shields the carbonyl from nucleophiles. Reactivity is restored via hydrogenation (e.g., Pd/C) to saturate the α,β-unsaturated ester .
Advanced: How can researchers validate hypotheses about transition-state control in asymmetric synthesis?
Methodological Answer:
- Isotopic labeling : Use deuterated substrates to track migratory aptitudes in Claisen rearrangements.
- Kinetic isotope effects (KIE) : Compare kH/kD ratios to infer rate-determining steps.
- Stereochemical mapping : Correlate X-ray structures of intermediates with DFT-predicted transition states .
Basic: What future research directions are suggested by current this compound syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
